Cas no 320419-78-1 (1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo3,4-bpyridin-3-one)

1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo3,4-bpyridin-3-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-CHLOROPHENYL)-1,2-DIHYDRO-3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
- 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo3,4-bpyridin-3-one
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- MDL: MFCD00140663
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo3,4-bpyridin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403729-1g |
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | 90% | 1g |
¥12181.00 | 2024-08-02 | |
Key Organics Ltd | 1F-347S-1G |
1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | >90% | 1g |
£770.00 | 2025-02-09 | |
TRC | C012899-50mg |
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | 50mg |
$ 380.00 | 2022-06-06 | ||
Matrix Scientific | 171037-5g |
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | 5g |
$7343.00 | 2023-09-07 | ||
Ambeed | A895188-1g |
1-(3-Chlorophenyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | 90% | 1g |
$611.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00882694-1g |
1-(3-Chlorophenyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Key Organics Ltd | 1F-347S-5MG |
1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 1F-347S-5G |
1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | >90% | 5g |
£3080.00 | 2025-02-09 | |
abcr | AB579384-500mg |
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one; . |
320419-78-1 | 500mg |
€678.60 | 2024-08-02 | ||
A2B Chem LLC | AI71080-10g |
1-(3-chlorophenyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one |
320419-78-1 | >90% | 10g |
$8767.00 | 2024-04-20 |
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo3,4-bpyridin-3-one Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo3,4-bpyridin-3-one
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: A Comprehensive Overview
The compound 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, identified by the CAS number 320419-78-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the broader class of pyrazolopyridines, which have garnered considerable attention due to their unique structural features and diverse biological activities. The molecule's structure is characterized by a pyrazolo[3,4-b]pyridine ring system fused with a 3-chlorophenyl group, creating a complex yet elegant framework that lends itself to a wide range of applications.
Recent studies have highlighted the importance of pyrazolopyridines in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrazolo[3,4-b]pyridine core is known for its ability to interact with various biological targets, making it a valuable scaffold for medicinal chemists. The substitution of the 3-chlorophenyl group further enhances the molecule's properties, including its solubility, stability, and bioavailability. These attributes make 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one an attractive candidate for further research and potential commercialization.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazolo[3,4-b]pyridine ring system. This is often achieved through cyclization reactions involving appropriate precursors such as 5-aminoindole derivatives. The introduction of the 3-chlorophenyl group is then carried out via nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions and desired regioselectivity. The optimization of these synthetic routes has been a focus of recent research efforts, with scientists striving to develop more efficient and cost-effective methods for large-scale production.
In terms of biological activity, 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has shown promising results in various assays. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, the compound has exhibited moderate activity against certain cancer cell lines, indicating its role in anticancer drug development. These findings underscore the importance of further investigations into the molecular mechanisms underlying its bioactivity.
The structural versatility of this compound also lends itself to applications in materials science. The pyrazolopyridine framework can be modified to create materials with unique electronic properties, making it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have explored the use of such compounds in light-emitting diodes (LEDs) and solar cells, where their ability to absorb and emit light at specific wavelengths is highly advantageous.
From an environmental perspective, understanding the fate and behavior of 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that the compound undergoes biodegradation under specific conditions, though further research is needed to fully characterize its environmental footprint. This information will be essential for guiding responsible use and disposal practices.
In conclusion, 1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3
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